N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a synthetic small molecule characterized by a chromen-4-one (benzopyran-4-one) core substituted at the 2-position with a 2-fluorophenyl group and at the 6-position with a 4-methylbenzamide moiety. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, often associated with anti-inflammatory, anticancer, and enzyme-inhibitory activities . The fluorine atom at the 2-position of the phenyl ring likely enhances metabolic stability and modulates electronic properties, while the 4-methyl group on the benzamide may influence lipophilicity and binding interactions .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-6-8-15(9-7-14)23(27)25-16-10-11-21-18(12-16)20(26)13-22(28-21)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYVIRCHAJLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide typically involves multiple steps:
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Formation of the Chromenone Core: : The chromenone core can be synthesized via the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form the intermediate chalcone. This intermediate is then cyclized using a base such as potassium carbonate in the presence of a solvent like ethanol to yield the chromenone structure.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction. This involves reacting the chromenone with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Formation of the Benzamide Moiety: : The final step involves the amidation reaction where the fluorophenyl-chromenone intermediate is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzamide moieties, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anti-inflammatory Effects
Research has indicated that this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6. In animal models, administration resulted in decreased inflammation, suggesting its potential use in treating conditions like arthritis.
Anticancer Activity
In vitro studies have demonstrated that N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide exhibits cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : Studies on MCF-7 cell lines showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Antimicrobial Tests
Preliminary investigations have revealed significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, confirming its effectiveness against these pathogens.
Case Studies
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Anti-inflammatory Study :
- Objective : Evaluate the anti-inflammatory effects in animal models.
- Findings : Significant reduction in inflammatory markers was observed.
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Anticancer Study :
- Objective : Assess cytotoxicity against breast cancer cell lines.
- Findings : Dose-dependent decrease in viability was noted, supporting its potential as an anticancer agent.
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Antimicrobial Study :
- Objective : Test effectiveness against common bacterial strains.
- Findings : Demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (Compound A)
- Structural Difference : Lacks the 4-methyl group on the benzamide ring compared to the target compound.
- Implications: The absence of the methyl group reduces lipophilicity (clogP ≈ 3.5 vs.
- Activity: Similar chromenone derivatives exhibit inhibitory activity against kinases and HDACs, though substituent-specific effects on potency remain unquantified for Compound A .
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (Compound B)
- Structural Difference : Substitutes 4-methyl with 2-methoxybenzamide.
- Molecular weight increases to 389.4 g/mol (vs. 373.4 g/mol for the target compound) .
- Crystallography: Analogous chromenone derivatives (e.g., N-butyl-4-chlorobenzamide) exhibit planar chromenone cores with dihedral angles of 5–10° between the benzamide and chromenone rings, suggesting similar conformational rigidity in Compound B .
Substituted Benzamide Derivatives
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Compound C)
- Structural Difference : Replaces 2-fluorophenyl with 2-methylphenyl and 4-methylbenzamide with 4-chlorobenzamide.
- Melting points for chloro-substituted analogs are typically higher (e.g., 220–230°C) compared to methylated variants (200–210°C) .
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide (Compound D)
- Structural Difference : Substitutes 2-fluorophenyl with 4-methoxyphenyl.
- Molecular weight is 385.4 g/mol, comparable to the target compound .
Functional Analogues in HDAC Inhibition
Compounds with similar benzamide motifs, such as N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (Compound 109) and N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide (Compound 136), demonstrate HDAC1/HDAC3 inhibition selectivity (Ki ratios of 6-fold and 3-fold, respectively) .
Key Comparative Data Table
*clogP estimated via fragment-based methods.
Research Findings and Implications
- Substituent Positioning : 4-Methylbenzamide in the target compound optimizes lipophilicity without steric clashes, whereas 2-methoxy (Compound B) or 4-chloro (Compound C) substituents may alter target engagement .
- Biological Activity : Structural analogs with benzamide groups (e.g., Compound 109 ) show HDAC inhibition, suggesting the target compound may share this activity. Further enzymatic assays are needed to confirm isoform specificity.
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₁₅FNO₂
- Molecular Weight : 313.33 g/mol
- CAS Number : 923141-48-4
The structure features a chromenone core with a fluorophenyl substituent, which is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Key findings include:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC₅₀ values for these cell lines have been reported in the range of 5 to 20 µM, indicating significant cytotoxicity against these cancer types .
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Mechanisms of Action :
- Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, in MCF-7 cells, treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in A549 cells, leading to reduced cell proliferation rates .
- In Vivo Efficacy : In animal models, administration of the compound at doses ranging from 10 to 50 mg/kg body weight resulted in significant tumor size reduction in xenograft models, supporting its potential as an effective anticancer agent .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the compound's efficacy:
- Study on MCF-7 Cells : A study assessed the effects of this compound on MCF-7 breast cancer cells. Results showed that treatment led to a dose-dependent increase in apoptosis markers and a decrease in cell viability .
- Xenograft Model Study : In vivo studies using xenograft models demonstrated that administering the compound significantly inhibited tumor growth compared to control groups. Tumors treated with the compound exhibited reduced proliferation markers and increased apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
